Ethyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidineacetate
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Overview
Description
Ethyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidineacetate is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.195 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidineacetate typically involves the condensation of ethyl acetoacetate with guanidine under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidineacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Ethyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidineacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential role in DNA and RNA synthesis, given the importance of pyrimidine bases in nucleic acids.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidineacetate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA replication. This inhibition can lead to the suppression of viral replication and the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidineacetate
- Ethyl 1,4-dihydro-3,5-diiodo-4-oxo-alpha-phenyl-1-pyridineacetate
- Ethyl [2-(ethylsulfanyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
42822-68-4 |
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Molecular Formula |
C8H11N3O3 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
ethyl 2-(2-amino-6-oxo-1H-pyrimidin-4-yl)acetate |
InChI |
InChI=1S/C8H11N3O3/c1-2-14-7(13)4-5-3-6(12)11-8(9)10-5/h3H,2,4H2,1H3,(H3,9,10,11,12) |
InChI Key |
INZMWPQMHAXKQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)NC(=N1)N |
Origin of Product |
United States |
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